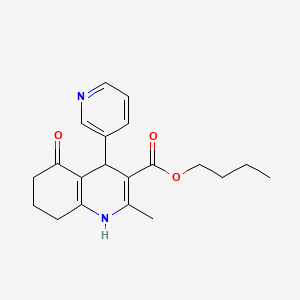

Butyl 2-methyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

CAS No.:

Cat. No.: VC15693832

Molecular Formula: C20H24N2O3

Molecular Weight: 340.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H24N2O3 |

|---|---|

| Molecular Weight | 340.4 g/mol |

| IUPAC Name | butyl 2-methyl-5-oxo-4-pyridin-3-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |

| Standard InChI | InChI=1S/C20H24N2O3/c1-3-4-11-25-20(24)17-13(2)22-15-8-5-9-16(23)19(15)18(17)14-7-6-10-21-12-14/h6-7,10,12,18,22H,3-5,8-9,11H2,1-2H3 |

| Standard InChI Key | AUPNIRRJIDXNBS-UHFFFAOYSA-N |

| Canonical SMILES | CCCCOC(=O)C1=C(NC2=C(C1C3=CN=CC=C3)C(=O)CCC2)C |

Introduction

Structural Characteristics and Conformational Analysis

The hexahydroquinoline scaffold consists of a partially saturated bicyclic system that combines a 1,4-dihydropyridine ring fused to a cyclohexenone moiety. In butyl 2-methyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, key structural features include:

-

Pyridin-3-yl substituent: Positioned at C4, this aromatic heterocycle introduces potential π-π stacking interactions and hydrogen-bonding capabilities via its nitrogen atom .

-

Butyl ester group: At C3, this moiety enhances lipophilicity, influencing membrane permeability and pharmacokinetic properties .

-

Methyl group: The C2 methyl substituent contributes to steric effects, potentially stabilizing boat or envelope conformations of the 1,4-DHP ring .

Crystallographic studies of analogous compounds, such as tert-butyl 4-[(1,1′-biphenyl)-4-yl]-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, reveal that the 1,4-DHP ring adopts a distorted boat conformation, while the cyclohexenone ring exhibits envelope or half-chair conformations depending on substitution patterns . Intermolecular interactions, including C–H⋯O and N–H⋯O hydrogen bonds, stabilize layered molecular packing in the crystal lattice . For the pyridin-3-yl derivative, similar hydrogen-bonding networks with adjacent molecules or solvent residues are anticipated.

Synthesis and Mechanistic Pathways

The synthesis of hexahydroquinoline derivatives typically follows the Hantzsch reaction, a multicomponent condensation involving:

-

1,3-Cyclohexanedione derivatives (e.g., dimedone)

-

Aldehydes (e.g., pyridine-3-carbaldehyde)

-

β-Keto esters (e.g., butyl acetoacetate)

Table 1: Synthetic Conditions for Hexahydroquinoline Derivatives

| Component | Role | Example | Conditions |

|---|---|---|---|

| 1,3-Cyclohexanedione | Cyclohexenone ring precursor | 4,4-Dimethylcyclohexane-1,3-dione | Reflux in methanol (8–12 h) |

| Aldehyde | Aryl/heteroaryl substituent | Pyridine-3-carbaldehyde | Catalytic acid (optional) |

| β-Keto ester | Ester group incorporation | Butyl acetoacetate | Ammonium acetate (5 equiv) |

| Solvent | Reaction medium | Absolute methanol | 60–80°C |

For the target compound, the reaction proceeds via initial Knoevenagel condensation between pyridine-3-carbaldehyde and 1,3-cyclohexanedione, followed by Michael addition of the enamine formed from butyl acetoacetate and ammonium acetate. Cyclization yields the hexahydroquinoline core, with the butyl ester and pyridinyl groups introduced regioselectively . Purification via recrystallization from ethanol or chromatographic methods typically affords yields of 40–60% .

X-ray crystallography, though unavailable for this specific compound, would likely reveal intermolecular interactions dominated by C–H⋯O and N–H⋯O hydrogen bonds, as seen in structurally related hexahydroquinolines .

Future Directions and Research Gaps

Despite promising data from structural analogs, direct evaluation of butyl 2-methyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate remains lacking. Critical research priorities include:

-

Crystallographic studies to elucidate conformational preferences and supramolecular interactions.

-

In vitro screening against inflammation and cancer targets (e.g., COX-2, TNF-α, HeLa cells).

-

ADMET profiling to assess bioavailability and metabolic stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume